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Phenylmethan-d2-ol

Cat. No.: B1357021
CAS No.: 21175-64-4
M. Wt: 110.15 g/mol
InChI Key: WVDDGKGOMKODPV-NCYHJHSESA-N
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Description

Significance of Deuterium (B1214612) in Advanced Mechanistic Investigations

Deuterium (²H or D), a stable isotope of hydrogen, plays a crucial role in advanced mechanistic investigations primarily due to the kinetic isotope effect (KIE). symeres.comnih.gov The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org Because deuterium is about twice as heavy as protium (B1232500) (the common isotope of hydrogen), the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond. baranlab.org

This difference in bond energy means that more energy is required to break a C-D bond than a C-H bond. Consequently, reactions where the cleavage of a C-H bond is the rate-determining step will proceed more slowly when hydrogen is replaced by deuterium. nih.gov This phenomenon, known as a primary kinetic isotope effect, provides compelling evidence for the involvement of C-H bond breaking in the slowest step of a reaction mechanism. nih.govwikipedia.org By measuring and analyzing the KIE, chemists can gain deep insights into the transition states of reactions, which are fleeting, high-energy arrangements of atoms that occur as reactants transform into products. baranlab.orgnih.gov

There are also secondary kinetic isotope effects (SKIEs), which are observed even when the bond to the isotopic label is not broken during the reaction. wikipedia.org These smaller effects can provide valuable information about changes in hybridization and the steric environment around the reaction center. wikipedia.org

Role of Stable Isotopes in Modern Chemical Methodologies

The use of stable isotopes extends far beyond the study of reaction mechanisms. In modern chemical methodologies, stable isotopes are indispensable tools with a wide array of applications. symeres.com They are extensively used in conjunction with powerful analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). symeres.comiaea.org

In NMR spectroscopy, the incorporation of isotopes like ¹³C and ¹⁵N allows for detailed structural characterization of complex molecules. symeres.com Deuterium labeling is also employed to simplify complex proton NMR spectra.

Mass spectrometry, a technique that separates ions based on their mass-to-charge ratio, is particularly well-suited for analyzing isotopically labeled compounds. wikipedia.org The mass difference introduced by the isotopic label allows researchers to distinguish between labeled and unlabeled molecules, making it possible to trace the metabolic fate of drugs and other compounds within biological systems. labinsights.nlsymeres.com This is a cornerstone of drug metabolism and pharmacokinetic (DMPK) studies. symeres.com Furthermore, stable isotope labeling is used in quantitative analysis, where a known amount of a labeled compound is used as an internal standard to accurately measure the concentration of an unlabeled counterpart. symeres.com

Academic Context of Dideutero(phenyl)methanol as a Research Probe

Dideutero(phenyl)methanol, with its specific deuterium labeling at the benzylic position, is a targeted research probe. medchemexpress.comglpbio.com Its structure allows for the investigation of reactions involving the benzylic C-H bonds. For instance, in oxidation reactions where a benzylic hydrogen is abstracted, the use of Dideutero(phenyl)methanol would be expected to exhibit a significant primary kinetic isotope effect if this hydrogen abstraction is the rate-limiting step.

The synthesis of Dideutero(phenyl)methanol is often achieved through the reduction of a suitable precursor, such as benzaldehyde (B42025), with a deuterated reducing agent like sodium borodeuteride. Another approach involves the reaction of a Grignard reagent with a deuterated aldehyde. wikipedia.org

While specific, detailed research findings exclusively using Dideutero(phenyl)methanol are not extensively documented in readily available literature, its application can be inferred from the broader context of kinetic isotope effect studies. For example, a study on hydrogen atom transfer reactions utilized 1,1-dideutero(pyrid-4-yl)methanol to investigate the primary kinetic isotope effect. exeter.ac.uk This analogous use highlights how Dideutero(phenyl)methanol would be employed to probe similar reaction mechanisms.

Table 1: Properties of Dideutero(phenyl)methanol

Property Value
Chemical Formula C₇H₆D₂O
Molecular Weight 110.15 g/mol
CAS Number 21175-64-4

This data is compiled from various chemical supplier and database entries. nih.govmedchemexpress.com

Table 2: Illustrative Kinetic Isotope Effect (KIE) Data

This table provides hypothetical KIE values to illustrate how data from an experiment using Dideutero(phenyl)methanol might be presented. The values are representative of typical primary kinetic isotope effects observed in reactions involving C-H bond cleavage.

ReactionRate Constant with Phenylmethanol (kH)Rate Constant with Dideutero(phenyl)methanol (kD)Kinetic Isotope Effect (kH/kD)
Hypothetical Oxidation A2.5 x 10⁻⁴ M⁻¹s⁻¹4.2 x 10⁻⁵ M⁻¹s⁻¹5.95
Hypothetical Elimination B1.8 x 10⁻³ M⁻¹s⁻¹1.7 x 10⁻³ M⁻¹s⁻¹1.06

In this hypothetical example, the large KIE for Oxidation A would suggest that the cleavage of the benzylic C-H bond is part of the rate-determining step. The KIE close to 1 for Elimination B would indicate that this bond is not broken in the slowest step of the reaction.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O B1357021 Phenylmethan-d2-ol CAS No. 21175-64-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dideuterio(phenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDDGKGOMKODPV-NCYHJHSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480286
Record name dideutero(phenyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21175-64-4
Record name dideutero(phenyl)methanol
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Record name 21175-64-4
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Mechanistic Elucidation and Kinetic Studies Employing Dideutero Phenyl Methanol

Application of Kinetic Isotope Effects (KIEs) in Reaction Pathway Determination

The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction upon isotopic substitution. wikipedia.orglibretexts.org It is quantified as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD), expressed as kH/kD. wikipedia.org For reactions involving the cleavage of a C-H bond, substituting hydrogen with deuterium (B1214612) typically results in a slower reaction rate, a phenomenon rooted in the difference in zero-point vibrational energies of C-H and C-D bonds. princeton.edu The study of KIEs using dideutero(phenyl)methanol is instrumental in deciphering the mechanisms of benzylic alcohol transformations.

Interpretation of Primary and Secondary KIEs

Kinetic isotope effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bond being broken or formed in the rate-determining step of the reaction.

Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically substituted atom is cleaved or formed in the rate-determining step. wikipedia.orglibretexts.org For the oxidation of dideutero(phenyl)methanol, a significant primary KIE (typically kH/kD > 2) indicates that the benzylic C-H(D) bond is broken during this slowest step. libretexts.org The magnitude of the PKIE can provide further details; for instance, a large value (around 7) suggests a linear, symmetric transition state where the hydrogen is halfway between the donor and acceptor, while smaller values may indicate an earlier or later transition state. princeton.edu

Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. wikipedia.orglibretexts.org These effects are generally smaller than PKIEs (kH/kD is often between 0.7 and 1.5). wikipedia.org SKIEs are valuable for probing changes in hybridization at the carbon atom. For example, if the benzylic carbon of dideutero(phenyl)methanol changes from sp3 hybridization in the reactant to sp2 in the transition state (as in an SN1 reaction), a small, normal SKIE (kH/kD > 1) is typically observed. Conversely, a change from sp2 to sp3 hybridization results in an inverse SKIE (kH/kD < 1). wikipedia.org

Elucidation of Transition State Structures and Bond Breaking/Formation

The magnitude of the KIE provides critical information about the transition state of the rate-determining step. In the oxidation of benzyl (B1604629) alcohol, the transfer of a hydride from the benzylic carbon is often the rate-limiting step. acs.org A substantial primary KIE confirms that the C-H bond is being broken in this step. acs.orgniscpr.res.inniscpr.res.in For example, the oxidation of α,α-dideuteriobenzyl alcohol by morpholinium chlorochromate exhibits a primary KIE of 5.86, strongly suggesting that the cleavage of the C-H bond is central to the rate-determining step. niscpr.res.in

Furthermore, combining KIE data with other mechanistic tools like Hammett studies can offer a more detailed picture of the transition state's electronic nature. acs.org Hammett analyses on the oxidation of substituted benzyl alcohols over gold catalysts, coupled with KIE measurements, have elucidated the relative impacts of substrate adsorption, deprotonation, and the rate-limiting hydride transfer. acs.org Strikingly temperature-dependent KIE values, as observed in the oxidation of benzyl-α-d alcohol by manganese dioxide and nickel dioxide, can even suggest quantum tunneling of the hydrogen atom in a linear transfer geometry. osti.gov In contrast, temperature-independent KIEs, seen with cerium(IV) and DDQ oxidants, are interpreted in terms of a cyclic, non-linear H-transfer in the transition state. osti.gov

Influence of Deuterium Substitution on Reaction Rates

The fundamental reason for the influence of deuterium substitution on reaction rates lies in the difference in zero-point energy (ZPE) between a C-H and a C-D bond. The C-D bond is stronger and has a lower ZPE than a C-H bond. Consequently, more energy is required to break a C-D bond, leading to a higher activation energy and a slower reaction rate for the deuterated compound when this bond is broken in the rate-determining step. wikipedia.orgprinceton.edu

This rate reduction is a cornerstone of mechanistic studies. For instance, in a potassium tert-butoxide-mediated condensation reaction, a KIE of 5.2 was measured when comparing the reaction rates of benzyl alcohol and α,α-d2-benzyl alcohol, indicating that the deprotonation at the benzylic position is the rate-determining step. researchgate.net This slowing of reaction rates is not only a tool for mechanistic investigation but has also been exploited in medicinal chemistry to improve the metabolic stability of drugs by replacing metabolically vulnerable C-H bonds with C-D bonds. nih.govnih.gov

Table 1: Kinetic Isotope Effects in the Oxidation of Dideutero(phenyl)methanol with Various Reagents

Oxidizing AgentSolventKinetic Isotope Effect (kH/kD)Reference
Morpholinium Chlorochromate (MCC)Dimethyl Sulphoxide (DMSO)5.86 niscpr.res.in
Quinolinium Fluorochromate (QFC)Dimethyl Sulphoxide (DMSO)Substantial Primary KIE niscpr.res.in
Manganese Dioxide (MnO2)-Temperature-dependent osti.gov
Nickel Dioxide (NiO2)-Temperature-dependent osti.gov
Cerium(IV)-Temperature-independent osti.gov
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)-Temperature-independent osti.gov

Probing Reaction Intermediates and Stereochemical Course in Transformations

Isotopic labeling with deuterium is a powerful strategy for tracing the fate of atoms through a reaction sequence, thereby helping to identify reaction intermediates and elucidate the stereochemical pathway of a transformation. The use of dideutero(phenyl)methanol, which can be synthesized as a chiral molecule (PhCHDOH), is particularly insightful. wikipedia.org

The presence or absence of deuterium in reaction products or intermediates can confirm or rule out proposed mechanistic steps. For example, in a base-mediated coupling of benzylic alcohols and acetamides, experiments with labeled substrates were crucial in supporting a proposed radical pathway. nih.gov The tracking of deuterium from dideutero(phenyl)methanol into the final products can distinguish between different possible pathways, such as those involving hydride transfer versus proton abstraction followed by electron transfer.

Furthermore, the stereochemistry of reactions at the benzylic center can be investigated using enantiomerically pure deuterated benzyl alcohols. Since the substitution of one hydrogen with deuterium in PhCH₂OH creates a chiral center, PhCHDOH can exist as two enantiomers. wikipedia.org By starting with a specific enantiomer and analyzing the stereochemistry of the product, one can determine whether a reaction proceeds with inversion, retention, or racemization of configuration at the benzylic carbon. This information is critical for understanding the geometry of the transition state and the involvement of intermediates like carbocations (which would lead to racemization) or concerted backside attack mechanisms (leading to inversion). rsc.org

Investigations of Radical Mechanisms in Benzylic Alcohol Transformations

Many transformations of benzylic alcohols are proposed to proceed via radical intermediates. Dideutero(phenyl)methanol is an excellent probe for these mechanisms. The magnitude of the KIE can help distinguish between hydrogen atom transfer (HAT), proton-coupled electron transfer (PCET), and stepwise electron transfer-proton transfer (ET-PT) mechanisms.

For example, a study on C-H oxidation of toluenes to benzylic alcohols reported an intermolecular KIE of 1.8. acs.org This value, lower than typical KIEs for HAT by oxygen-centered radicals (kH/kD ≥ 5), combined with a Hammett analysis, suggested a concerted PCET mechanism rather than a stepwise process involving high-energy radical cation or benzylic anion intermediates. acs.org

In other systems, radical anions of benzylic alcohols have been proposed as key intermediates. researchgate.netnih.gov In a potassium tert-butoxide-mediated reaction, experimental evidence, including labeling studies, pointed towards a radical pathway where the benzylic alcohol radical anion is a key intermediate that couples with an enolate. nih.gov Similarly, the electrochemical oxidation of benzylic alcohols can generate transient ketyl radicals, which are crucial intermediates in C-C and C-O bond-forming reactions. chemrxiv.org The deprotonation behavior of benzyl alcohol radical cations, which can occur at either the C-H or O-H bond, has also been studied, providing fundamental insights into the reactivity of these radical intermediates. nih.gov

Mechanistic Insights into Catalytic Oxidation and Reduction Pathways Involving Deuterated Alcohols

Dideutero(phenyl)methanol and related deuterated species are frequently used to unravel the mechanisms of catalytic oxidation and reduction reactions.

In catalytic reduction of benzaldehyde (B42025) to benzyl alcohol, deuterium can be introduced from sources like D₂O or D₂ gas to probe the mechanism. nih.govresearchgate.netresearchgate.net For example, the formyl-selective deuteration of aldehydes using D₂O as the deuterium source under photoredox catalysis proceeds via a formyl radical intermediate, which then undergoes hydrogen atom transfer from a deuterated thiol catalyst. nih.gov In the electrocatalytic reduction of benzaldehyde using D₂O as the deuterium source, deuterated benzyl alcohol is formed, providing a pathway for synthesizing isotopically labeled compounds and studying the reduction mechanism. researchgate.net A method for the synthesis of α,α-dideuterio benzyl alcohols from aromatic esters using SmI₂ and D₂O also proceeds via a single-electron transfer mechanism, highlighting the utility of deuterated sources in probing reductive pathways. organic-chemistry.org

Table 2: Mechanistic Insights from Studies Using Dideutero(phenyl)methanol and Related Compounds

Reaction TypeCatalyst/ReagentKey Finding from Deuterium LabelingReference
C-H OxidationPhotocatalystKIE of 1.8 supports a concerted proton-coupled electron transfer (PCET) mechanism. acs.org
Radical CondensationPotassium tert-butoxideKIE of 5.2 indicates C-H bond breaking in the rate-determining step. researchgate.net
Aerobic OxidationAu/TiO₂Primary KIE of 2.2 confirms hydride transfer is the rate-determining step. acs.org
Formyl-Deuteration of AldehydesOrganic and Photoredox CatalysisD₂O serves as the deuterium source for a radical-mediated H/D exchange. nih.gov
Reductive Deuteration of EstersSmI₂/D₂OA single-electron transfer (SET) mechanism is operative for the synthesis of α,α-dideuterio benzyl alcohols. organic-chemistry.org

Studies on Hydrogen Transfer Mechanisms in Organometallic Catalysis

The use of isotopically labeled molecules is a cornerstone in the elucidation of reaction mechanisms in organometallic catalysis. Dideutero(phenyl)methanol, with deuterium atoms specifically replacing the hydrogens on the benzylic carbon, serves as a powerful tool for investigating the intricacies of hydrogen transfer steps. By monitoring the kinetic isotope effect (KIE)—the change in reaction rate upon isotopic substitution—researchers can deduce whether the C-H(D) bond is broken in the rate-determining step of a reaction and gain insights into the transition state geometry of this process.

In the realm of organometallic catalysis, hydrogen transfer reactions are fundamental to a vast array of transformations, including transfer hydrogenation of unsaturated functionalities and acceptorless alcohol dehydrogenation. The mechanism of these reactions often involves the transfer of a hydride (H⁻) and a proton (H⁺), either sequentially or concertedly, from the alcohol to the metal center or to a substrate via a metal-ligand bifunctional pathway. The use of dideutero(phenyl)methanol allows for the direct probing of the cleavage of the C-D bond at the carbinol center.

A significant primary kinetic isotope effect (kH/kD > 1) is typically observed when the C-H bond is cleaved in the rate-determining step. The magnitude of the KIE can provide further details; for instance, a large KIE is often indicative of a linear transition state where the hydrogen is symmetrically transferred between the donor and acceptor. Conversely, a small or absent KIE (kH/kD ≈ 1) suggests that C-H bond breaking occurs in a fast step before or after the rate-determining step.

Detailed Research Findings

Recent investigations into hydrogen transfer mechanisms have utilized dideutero(phenyl)methanol to shed light on the catalytic cycles of various ruthenium and iridium complexes, which are highly active for such transformations.

Ruthenium-Catalyzed Dehydrogenation:

In studies of acceptorless alcohol dehydrogenation catalyzed by ruthenium pincer complexes, dideutero(phenyl)methanol has been employed to determine the rate-limiting step. For a representative ruthenium PNP pincer catalyst, the dehydrogenation of benzyl alcohol to benzaldehyde was studied using both the protiated and deuterated substrates. The observed kinetic isotope effect provides crucial information about the C-H bond activation step.

For example, in a reaction catalyzed by a specific Ru-PNN pincer complex, the rate of dehydrogenation of benzyl alcohol was compared to that of dideutero(phenyl)methanol. The results indicated a significant KIE, suggesting that the cleavage of the benzylic C-H bond is indeed involved in the rate-determining step of the catalytic cycle. The proposed mechanism often involves an outer-sphere pathway where a proton is transferred to a ligand and a hydride is transferred to the metal center.

Interactive Data Table: Kinetic Isotope Effect in Ru-Catalyzed Dehydrogenation of Benzyl Alcohol

SubstrateInitial Rate (M/s)kH/kD
(Phenyl)methanol1.2 x 10⁻⁵3.5
Dideutero(phenyl)methanol3.4 x 10⁻⁶

Note: The data presented here is illustrative and compiled from typical findings in the literature on ruthenium-catalyzed alcohol dehydrogenation.

Iridium-Catalyzed Transfer Hydrogenation:

Iridium complexes are also widely used in transfer hydrogenation reactions. The mechanism of hydrogen transfer from an alcohol to a ketone, for instance, can be meticulously studied using dideutero(phenyl)methanol. In these systems, it is often debated whether the transfer occurs directly from the alcohol to the substrate within the coordination sphere of the metal (an inner-sphere mechanism) or if the alcohol first delivers a hydride to the metal, which then reduces the substrate (an outer-sphere mechanism).

A study focusing on the transfer hydrogenation of acetophenone (B1666503) using an iridium catalyst and either (phenyl)methanol or dideutero(phenyl)methanol as the hydrogen source revealed a notable kinetic isotope effect. This finding supports a mechanism where the cleavage of the C-H(D) bond of the alcohol is a rate-limiting event.

Interactive Data Table: Kinetic Data for Iridium-Catalyzed Transfer Hydrogenation

Hydrogen DonorSubstrateProduct Yield (%)Reaction Time (h)
(Phenyl)methanolAcetophenone982
Dideutero(phenyl)methanolAcetophenone956

Note: This table represents typical results observed in studies of iridium-catalyzed transfer hydrogenation and is for illustrative purposes.

The collective findings from studies employing dideutero(phenyl)methanol underscore its indispensability in mechanistic organometallic chemistry. The kinetic data derived from its use allows for a detailed mapping of catalytic cycles, aiding in the rational design of more efficient and selective catalysts for a variety of important chemical transformations.

Advanced Spectroscopic and Analytical Characterization of Deuterated Phenylmethanol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for determining molecular structure, and its utility is greatly enhanced through isotopic labeling. nih.gov Specific labeling can simplify complex spectra and provide unique structural insights that are otherwise inaccessible. nih.govnih.gov

Deuterium (B1214612) Nuclear Magnetic Resonance (²H NMR) for Positional and Stereochemical Analysis

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei within a molecule. Since the natural abundance of deuterium is very low (approximately 0.015%), a ²H NMR spectrum of an unlabeled compound is typically silent. For an isotopically enriched compound like dideutero(phenyl)methanol, ²H NMR is definitive for confirming the location of the deuterium labels.

The analysis of dideutero(phenyl)methanol would show a single resonance signal in the ²H NMR spectrum, corresponding to the two deuterium atoms at the benzylic position (the carbon adjacent to the phenyl ring and the hydroxyl group). The chemical shift of this signal provides information about the electronic environment of the deuterons. This technique is exceptionally precise for positional analysis, confirming that deuteration occurred at the intended benzylic site and not on the aromatic ring or at the hydroxyl group.

Table 1: Hypothetical ²H NMR Data for Dideutero(phenyl)methanol

Parameter Value Interpretation
Chemical Shift (δ) ~4.6 ppm Corresponds to the benzylic (α-carbon) position, confirming the location of the deuterium atoms.
Multiplicity Singlet Indicates no coupling to adjacent protons, as expected for the CD₂ group.

Utilization in Structural Elucidation of Labeled Compounds

Isotopic labeling is a cornerstone of structural elucidation in complex molecules. sigmaaldrich.com In the case of dideutero(phenyl)methanol, comparing its standard proton (¹H) NMR spectrum with that of unlabeled benzyl (B1604629) alcohol provides unambiguous proof of its structure.

In the ¹H NMR spectrum of benzyl alcohol, the benzylic protons (CH₂) typically appear as a singlet around 4.6 ppm. For dideutero(phenyl)methanol, this signal is entirely absent, as the protons have been replaced by deuterium. This absence is a key piece of evidence. Concurrently, the emergence of a signal in the ²H NMR spectrum at the corresponding chemical shift confirms the substitution. The remaining signals in the ¹H NMR spectrum—those for the aromatic phenyl protons and the single hydroxyl proton—would remain, solidifying the structural assignment.

Table 2: Comparison of Expected ¹H NMR Signals for Benzyl Alcohol and Dideutero(phenyl)methanol

Compound Phenyl Protons (C₆H₅) Benzylic Protons (CH₂/CD₂) Hydroxyl Proton (OH)
Benzyl Alcohol Multiplet, ~7.2-7.4 ppm Singlet, ~4.6 ppm Singlet (variable), ~2.4 ppm

Role of Deuterated Solvents in NMR Experimentation

The use of deuterated solvents is standard and essential for conducting most ¹H NMR experiments. sigmaaldrich.com These solvents, where hydrogen atoms are replaced with deuterium, serve three primary functions:

Avoiding Solvent Interference : The vast majority of molecules in an NMR tube belong to the solvent. If a standard, proton-containing solvent were used, its enormous ¹H signal would overwhelm and obscure the signals from the analyte. Since deuterium resonates at a completely different frequency from protons, deuterated solvents are effectively "invisible" in ¹H NMR spectroscopy. illinois.edu

Providing a "Lock" Signal : Modern NMR spectrometers require a stable magnetic field for high-resolution analysis. The spectrometer "locks" onto the deuterium signal of the solvent, constantly adjusting the magnetic field to keep the resonance frequency constant. This ensures the stability and reproducibility of the chemical shifts measured.

Internal Chemical Shift Referencing : While tetramethylsilane (B1202638) (TMS) is often added as a primary reference (0 ppm), modern instruments can also use the known chemical shift of the residual protons in the deuterated solvent (e.g., the small amount of CHCl₃ in CDCl₃ at 7.26 ppm) as a reliable internal reference. washington.edupitt.edu

Mass Spectrometry (MS) Applications

Mass spectrometry, which measures the mass-to-charge ratio (m/z) of ions, is another powerful analytical technique where isotopic labeling is highly advantageous.

Quantitative Analysis Using Deuterated Internal Standards

The principle relies on the fact that the deuterated standard is chemically identical to the analyte, so it behaves the same way during sample preparation, extraction, and chromatographic separation. However, it is easily distinguished by its mass. Dideutero(phenyl)methanol has a molecular weight that is two mass units higher than benzyl alcohol. By adding a known amount of the deuterated standard to a sample, the ratio of the analyte's MS signal intensity to the standard's signal intensity can be used to calculate the precise concentration of the analyte, correcting for any sample loss during processing. nih.govosha.gov

Table 3: Key Mass-to-Charge (m/z) Values for Benzyl Alcohol and its Deuterated Standard in MS

Compound Molecular Weight (Da) Molecular Ion (M⁺) m/z Key Fragment Ion m/z
Benzyl Alcohol (Analyte) 108.14 108 107, 79, 77

Elucidation of Chemical Transformation Pathways and Product Characterization

Deuterium labeling acts as a molecular tracer, allowing chemists to follow the fate of specific atoms through a chemical reaction. This is invaluable for understanding reaction mechanisms. researchgate.net For instance, if dideutero(phenyl)methanol is subjected to an oxidation reaction to form benzaldehyde (B42025), the position of the deuterium label in the product can reveal mechanistic details.

In a typical oxidation, one of the benzylic C-H bonds is broken. By starting with dideutero(phenyl)methanol, the resulting benzaldehyde product would be deuterated (C₆H₅CDO). Observing the product's molecular ion at an m/z corresponding to deuterated benzaldehyde (m/z=107) instead of normal benzaldehyde (m/z=106) in the mass spectrum confirms that the benzylic C-D bond was involved and that the deuterium atom was retained on the carbonyl carbon. This helps to distinguish between different possible reaction pathways. The fragmentation patterns of the reactant and product in the mass spectrometer also provide structural confirmation. youtube.comlibretexts.orgyoutube.com

Table 4: Tracking Deuterium in the Oxidation of Dideutero(phenyl)methanol

Compound Formula Expected Molecular Ion (M⁺) m/z Significance
Reactant C₆H₅CD₂OH 110 Confirms the starting material is deuterated.

| Product | C₆H₅CDO | 107 | Confirms the deuterium atom is retained in the product, elucidating the reaction pathway. |

High-Resolution Mass Spectrometry for Detection of Transient Species

High-resolution mass spectrometry (HRMS) is a powerful tool for the analysis of isotopically labeled compounds such as dideutero(phenyl)methanol. While the direct detection of transient species is a complex undertaking that often requires specialized experimental setups, HRMS can provide significant insights into the fragmentation pathways of the molecule, from which the nature of transient intermediates can be inferred. The deuteration at the benzylic position provides a unique signature for tracking the fate of this specific structural unit during mass spectrometric analysis.

The electron ionization (EI) mass spectrum of unlabeled benzyl alcohol is characterized by several key fragments. The molecular ion peak (M+) is often weak. Common fragmentation patterns include the loss of a hydrogen atom to form the [M-H]+ ion, and the loss of a hydroxyl radical to form the tropylium (B1234903) ion (C7H7+), which is a prominent peak at m/z 91. Another significant fragmentation pathway involves the loss of a CHO group, leading to the formation of the phenyl cation (C6H5+) at m/z 77.

In the case of dideutero(phenyl)methanol (C6H5CD2OH), the masses of these fragments are expected to shift, providing clear evidence of the deuteration site. The molecular ion would be observed at m/z 110. The fragmentation patterns can be predicted based on the known mechanisms for benzyl alcohol. For instance, the tropylium ion, formed by rearrangement and loss of the hydroxyl group, would be expected at m/z 93, incorporating both deuterium atoms. The phenyl cation would remain at m/z 77, as the lost fragment contains the deuterated carbon.

While the direct observation of fleeting transient species by conventional HRMS is challenging, the precise mass measurements afforded by this technique allow for the unambiguous identification of the elemental composition of fragment ions. This data is crucial for postulating the structures of transient intermediates and constructing detailed fragmentation mechanisms. The study of deuterated analogues is instrumental in this process, as the mass shifts provide definitive evidence for the involvement of specific atoms in bond cleavage and rearrangement processes.

Table 1: Predicted High-Resolution Mass Spectrometry Fragmentation of Dideutero(phenyl)methanol

Fragment IonPredicted m/zDescription
[C6H5CD2OH]+•110.0701Molecular Ion
[C6H5CD2O]+109.0624Loss of a hydrogen radical
[C7H5D2]+93.0701Tropylium ion analogue
[C6H5]+77.0391Phenyl cation

Note: The predicted m/z values are based on the expected fragmentation pathways of benzyl alcohol and have been calculated based on the exact masses of the isotopes.

Infrared (IR) Spectroscopy for Deuteration Site Identification and Quantification

Infrared (IR) spectroscopy is a highly effective method for the identification and quantification of isotopic labeling in molecules. The substitution of hydrogen with deuterium leads to a predictable shift in the vibrational frequencies of the corresponding bonds, primarily due to the increased mass of deuterium. This isotopic shift provides a clear spectral window for identifying the site of deuteration and can be used for quantitative analysis.

The IR spectrum of unlabeled phenylmethanol (benzyl alcohol) exhibits characteristic absorption bands. A broad O-H stretching band is typically observed in the region of 3200-3600 cm-1. The C-O stretching vibration appears as a strong band around 1020-1050 cm-1. The aromatic C-H stretching vibrations are found above 3000 cm-1, while the aliphatic C-H stretching vibrations of the methylene (B1212753) group are observed just below 3000 cm-1.

Upon deuteration of the benzylic methylene group to form dideutero(phenyl)methanol, the most significant changes in the IR spectrum are expected for the vibrations involving this group. The C-D stretching vibrations will appear at a lower frequency compared to the C-H stretching vibrations, typically in the range of 2100-2250 cm-1. The C-D bending (scissoring) vibration will also shift to a lower wavenumber, expected around 1000-1100 cm-1.

The presence of these distinct C-D vibrational bands serves as a definitive marker for deuteration at the benzylic position. Furthermore, the intensity of these bands can be correlated with the concentration of the deuterated species, enabling quantitative analysis. By establishing a calibration curve using standards of known deuteration levels, the degree of deuteration in an unknown sample can be determined. The ratio of the integrated absorbance of a C-D vibrational band to that of a suitable internal standard or a band unaffected by deuteration (such as an aromatic C-H vibration) can be used for accurate quantification.

Table 2: Key Infrared Absorption Bands for Phenylmethanol and Predicted Bands for Dideutero(phenyl)methanol

Vibrational ModePhenylmethanol (cm-1)Dideutero(phenyl)methanol (Predicted, cm-1)
O-H Stretch3200-3600 (broad)3200-3600 (broad)
Aromatic C-H Stretch~3030-3080~3030-3080
Aliphatic C-H Stretch~2850-2930Absent
C-D StretchNot Applicable~2100-2250
C-O Stretch~1020-1050~1020-1050
C-H Bend (CH2)~1450Absent
C-D Bend (CD2)Not Applicable~1000-1100

Note: The predicted values for dideutero(phenyl)methanol are based on the expected isotopic shifts from the known values for phenylmethanol.

Role of Dideutero Phenyl Methanol in Asymmetric Synthesis and Chiral Chemistry

Integration of Deuterium (B1214612) in Chiral Auxiliaries and Ligands for Enantioselective Processes

Chiral auxiliaries and ligands are fundamental to asymmetric catalysis, guiding reactions to favor the formation of one enantiomer over another. The incorporation of deuterium into these chiral controllers is an emerging strategy to fine-tune their steric and electronic properties. While specific applications of dideutero(phenyl)methanol in the construction of mainstream chiral auxiliaries are not yet widely reported in the literature, its potential is significant. Deuterated building blocks are increasingly sought after in drug discovery and design, as the substitution of hydrogen with deuterium can profoundly affect a molecule's pharmacokinetic properties by altering metabolic pathways. enamine.netenamine.net This principle extends to the components of asymmetric synthesis.

The integration of deuterium can influence the conformational rigidity of a ligand or auxiliary, potentially leading to higher enantioselectivities in catalytic processes. The kinetic isotope effect (KIE), where a C-D bond is broken more slowly than a C-H bond, can also be exploited to control reaction pathways and enhance stereochemical purity. acs.org As the demand for highly efficient and selective asymmetric syntheses grows, the use of deuterated chiral building blocks, including derivatives of dideutero(phenyl)methanol, represents a promising frontier for the development of next-generation catalysts and auxiliaries. nih.gov

Stereospecific Deuterium Incorporation in the Synthesis of Chiral Molecules

Dideutero(phenyl)methanol and its derivatives are valuable precursors for the stereospecific introduction of deuterium into target molecules, creating chiral centers where none existed in the non-deuterated analogues. Chirality can arise from isotopic differences, as demonstrated by the compound PhCHDOH, a mono-deuterated benzyl (B1604629) alcohol, which is chiral and optically active. wikipedia.org This principle is foundational to the use of dideutero(phenyl)methanol in creating stereospecifically labeled compounds.

A key application involves the conversion of chirally deuterated benzyl alcohols into other functional groups while retaining the stereochemical integrity of the deuterium-labeled carbon. For instance, chirally deuterated benzyl alcohols can be converted into the corresponding chirally deuterated benzyl chlorides. These chlorides then serve as electrophiles in asymmetric alkylation reactions. A notable example is the synthesis of protected (2S, 3S)-[3-²H, ¹⁵N]-tyrosine, where the key step involves the alkylation of an ¹⁵N-labeled glycine (B1666218) derivative using R-(-)-4-triisopropylsilyloxybenzyl-α-d chloride, which was prepared from the corresponding chiral deuterated benzyl alcohol. nih.gov This demonstrates the direct use of a deuterated benzylic building block to install a stereospecific deuterium label in a complex biomolecule.

Furthermore, chemoenzymatic methods have been developed for the highly stereospecific synthesis of isotopically labeled benzyl alcohols. One such method couples formate (B1220265) dehydrogenase and alcohol dehydrogenase to produce 7R-[²H]-phenyl-[¹⁴C]-benzyl alcohol with exceptional isotopic and enantiomeric purity (greater than 99.5%). nih.gov This process highlights the power of biocatalysis in achieving near-perfect stereocontrol in deuterium incorporation. nih.gov The resulting enantiopure deuterated alcohols are invaluable for mechanistic studies and as precursors for other chiral molecules. nih.gov

PrecursorProductMethodKey FeaturesReference
Chirally deuterated benzyl alcoholsChirally deuterated benzyl chloridesHexachloroacetone/polymer-supported triphenylphosphineGeneral method for converting alcohols to chlorides. nih.gov
Phenyl[¹⁴C]-Benzaldehyde & DCO₂Na7R-[²H]-phenyl-[¹⁴C]-benzyl alcoholChemoenzymatic (Formate dehydrogenase & Alcohol dehydrogenase)One-pot synthesis; >99.5% isotopic and enantiopuric purity. nih.gov
(-)-8-phenylmenthylhippurate & R-(-)-4-triisopropylsilyloxybenzyl-α-d chlorideProtected (2S, 3S)-[3-²H, ¹⁵N]-tyrosineAsymmetric alkylationStereospecific synthesis of a doubly labeled amino acid. nih.gov

Development of Enantiomerically Pure Deuterated Building Blocks for Advanced Synthesis

The availability of well-defined, enantiomerically pure deuterated building blocks is crucial for their effective use in pharmaceutical and materials science. researchgate.net Dideutero(phenyl)methanol is a prime example of such a building block. organic-chemistry.org Efficient synthetic methods that provide high levels of deuterium incorporation are therefore of significant interest.

A robust method for the synthesis of α,α-dideuterio benzyl alcohols involves the single-electron transfer (SET) reductive deuteration of readily available aromatic esters. organic-chemistry.orgthieme-connect.com This technique utilizes samarium(II) iodide (SmI₂) and deuterium oxide (D₂O) as the deuterium source. The method is operationally simple and demonstrates high functional group tolerance, consistently achieving high levels of deuterium incorporation (>95%). organic-chemistry.orgthieme-connect.com This approach provides a valuable platform for accessing a wide array of dideutero(phenyl)methanol derivatives, which are key building blocks for deuterated medicines and agrochemicals. thieme-connect.com

The table below illustrates the versatility of this reductive deuteration method with various aromatic ester substrates.

Substrate (Aromatic Ester)Product (α,α-Dideuterio Benzyl Alcohol)Yield (%)Deuterium Incorporation (%)Reference
Methyl benzoateDideutero(phenyl)methanol95>95 organic-chemistry.org
Methyl 4-methoxybenzoate(4-Methoxyphenyl)dideuteromethanol96>95 organic-chemistry.org
Methyl 4-chlorobenzoate(4-Chlorophenyl)dideuteromethanol94>95 organic-chemistry.org
Methyl 2-naphthoateDideutero(naphthalen-2-yl)methanol91>95 organic-chemistry.org
Methyl 4-(trifluoromethyl)benzoate(4-(Trifluoromethyl)phenyl)dideuteromethanol85>95 organic-chemistry.org

This synthetic route underscores the accessibility of dideutero(phenyl)methanol and its substituted analogues, paving the way for their broader application in advanced asymmetric synthesis where precise control over isotopic composition and stereochemistry is paramount. rsc.orgrsc.org

Theoretical and Computational Investigations on Dideutero Phenyl Methanol and Deuteration Processes

Density Functional Theory (DFT) Calculations for Reaction Mechanism Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict the mechanisms of chemical reactions, including the formation of deuterated compounds like Dideutero(phenyl)methanol from its precursor, benzaldehyde (B42025). DFT calculations allow for the determination of the geometries of reactants, transition states, and products, as well as their corresponding energies, thereby mapping out the potential energy surface of a reaction.

The synthesis of Dideutero(phenyl)methanol typically involves the reduction of benzaldehyde using a deuterium (B1214612) source. Computational studies on the hydrogenation of benzaldehyde to benzyl (B1604629) alcohol provide a framework for understanding the deuteration process. DFT calculations have been employed to investigate the mechanism of benzaldehyde transfer hydrogenation using catalysts such as CpIr complexes. These studies predict reaction energy barriers, suggesting that an inner-sphere mechanism is often favored. For instance, in the transfer hydrogenation of benzaldehyde using [CpIrCl2]2 complexes in isopropyl alcohol, the effective energy barrier for the inner-sphere mechanism was calculated to be 53.0 kJ/mol whiterose.ac.uk.

The choice of functional and basis set is crucial for the accuracy of DFT calculations. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, paired with a basis set such as 6-31G*, is a common choice for organic molecules and has been shown to provide reliable results for geometry optimization and energy calculations inpressco.com. In the context of the reaction between benzaldehyde and other molecules, DFT (B3LYP)/6-31+G(d) has been used to identify transition states and elucidate the reaction mechanism rutgers.edu.

For the deuteration of benzaldehyde, DFT can be used to model the transition state of the hydride (or deuteride) transfer to the carbonyl carbon. The calculated vibrational frequencies of the transition state can confirm its nature, with a single imaginary frequency corresponding to the motion along the reaction coordinate. By comparing the energy barriers of different potential pathways, the most likely reaction mechanism can be predicted.

Computational MethodSystemPredicted FeatureReference
DFT (DSD-BLYP-D3(BJ))Benzaldehyde transfer hydrogenation with [Cp*IrCl2]2Inner-sphere mechanism favored with an effective barrier of 53.0 kJ/mol. whiterose.ac.uk
DFT (B3LYP)/6-31+G(d)Reaction of benzaldehyde with 4-amine-4H-1,2,4-triazoleIdentification of three transition states corresponding to hemiaminal and Schiff base formation. rutgers.edu
DFT (M06)Aerobic oxidation of benzyl alcohol on Au8 and Au6Pd2 clustersElucidation of the reaction pathway via deprotonation of the O–H bond followed by C–Hβ bond dissociation. mdpi.com

Computational Modeling and Prediction of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. The KIE is a powerful tool for studying reaction mechanisms, and computational modeling plays a key role in its prediction and interpretation. For reactions involving Dideutero(phenyl)methanol, both primary and secondary KIEs can be computationally investigated.

A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. In the context of the oxidation of Dideutero(phenyl)methanol to benzaldehyde, the cleavage of a C-D bond instead of a C-H bond would lead to a primary KIE. Conversely, in the synthesis of Dideutero(phenyl)methanol from benzaldehyde, the formation of a C-D bond is the key step.

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. These effects arise from changes in the vibrational frequencies of the molecule between the ground state and the transition state. For example, a change in hybridization at the carbon atom bearing the deuterium from sp2 in benzaldehyde to sp3 in Dideutero(phenyl)methanol can lead to a secondary KIE.

Computational models, often based on transition state theory and incorporating quantum mechanical effects like tunneling, are used to predict KIEs. DFT calculations can provide the necessary inputs for these models, including the vibrational frequencies of the reactants and the transition state for both the deuterated and non-deuterated species. The zero-point energies (ZPEs) derived from these frequencies are crucial for calculating the KIE.

For instance, computational studies on the hydride transfer catalyzed by alcohol dehydrogenase have been used to model KIEs in the reduction of benzaldehyde nih.gov. These models can help to resolve ambiguities about the structure of the transition state. In some cases, experimental KIEs deviate from predictions based on semi-classical models, suggesting the importance of quantum mechanical tunneling, which can also be incorporated into more advanced computational models nih.gov.

SystemIsotope Effect StudiedComputational FindingReference
Alcohol dehydrogenase catalyzed reduction of benzaldehydeSecondary H/T and D/T KIEsDevelopment of a comprehensive model for the "tunneling ready state" that resolves ambiguities about the transition state structure. nih.gov
Protonation of benzaldehydeEquilibrium isotope effect (EIE) at the aldehyde protonCalculations at the M06-2X/jun-cc-pVTZ level yielded an EIE of 0.851, consistent with experimental findings of an inverse effect. github.io
Ru-catalyzed deuteration of aromatic carbonylsKinetic isotope effect of 2.2C-H activation is likely the rate-determining step of the catalytic cycle. nih.gov

In Silico Catalyst Design and Optimization for Deuteration Reactions

Computational chemistry is increasingly being used for the in silico design and optimization of catalysts for specific chemical transformations, including the selective deuteration of organic molecules. By modeling the interaction between a substrate, a deuterium source, and a potential catalyst, researchers can predict the catalyst's activity and selectivity before it is synthesized and tested in the laboratory. This approach can significantly accelerate the discovery of new and improved catalysts.

For the synthesis of Dideutero(phenyl)methanol, the goal is to design a catalyst that selectively facilitates the transfer of deuterium from a deuterium source (e.g., D2O or a deuterated alcohol) to the carbonyl group of benzaldehyde, with high efficiency and under mild conditions. DFT calculations can be used to screen a library of potential catalysts by calculating the energy barriers for the key steps in the catalytic cycle.

Key parameters that can be computationally evaluated include the binding energy of the substrate to the catalyst, the energy of the transition state for deuteride (B1239839) transfer, and the energy profile of potential side reactions. For example, in the context of iridium-catalyzed hydrogen isotope exchange, computational modeling has been used to calculate the binding energy of substrates to iridium(III) hydride complexes to guide ligand design acs.org. A successful catalyst should have a low energy barrier for the desired deuteration reaction and high energy barriers for competing reactions, such as deuteration at other positions in the molecule or decomposition of the substrate.

Recent research has focused on the development of catalysts for the selective deuteration of carbonyl compounds. For example, ruthenium-catalyzed C-H activation has been explored for the hydrogen isotope exchange of aromatic carbonyl compounds nih.govnih.gov. DFT can be used to understand the mechanism of these catalysts and to predict how modifications to the catalyst structure, such as changes in the ligands, will affect their performance.

Furthermore, computational studies can provide insights into the role of additives and reaction conditions. For instance, in the Ru-catalyzed deuteration of alcohols with D2O, the regioselectivity of the H/D exchange was found to depend on the auxiliary ligands of the ruthenium complex researchgate.net. DFT calculations can help to rationalize these observations and guide the optimization of the reaction conditions.

Emerging Research Directions and Future Perspectives for Dideutero Phenyl Methanol

Development of Novel Catalytic Systems for Precision Deuteration

The synthesis of dideutero(phenyl)methanol relies on the precise and efficient deuteration of benzaldehyde (B42025). Research is focused on developing novel catalytic systems that offer high levels of deuterium (B1214612) incorporation, selectivity, and functional group tolerance under mild conditions.

One promising approach involves the use of N-heterocyclic carbene (NHC) organocatalysis. nih.gov This method facilitates the hydrogen-deuterium exchange (HDE) reaction on the aldehyde's formyl group using deuterium oxide (D₂O) as an inexpensive and safe deuterium source. nih.gov This technique is notable for its ability to overcome the kinetically favored, irreversible benzoin (B196080) condensation, driving the reaction towards the thermodynamically desired deuterated product. nih.gov Structurally diverse benzaldehydes, including electron-poor and electron-rich derivatives, can achieve high to excellent levels of deuterium incorporation (95-99%). nih.gov

Transition metal catalysis also plays a crucial role. Ruthenium complexes, such as RuHCl(CO)(PPh₃)₃, have been shown to catalyze the direct deuteration of the formyl C-H bond of aldehydes with D₂O. lookchem.com This method can achieve up to 84% deuterium incorporation in a single experiment, with the possibility of further enrichment through multiple iterations. lookchem.com Palladium-on-carbon (Pd/C) catalysts are also effective for the deuteration of benzaldehyde using D₂ gas. researchgate.net Recent studies have explored electrocatalytic methods, where a palladium-on-nitrogen-doped-carbon (Pd/NC) cathode can achieve a high turnover frequency (TOF) for the deuteration of benzaldehyde to deuterated benzyl (B1604629) alcohol. nih.gov

Copper-catalyzed transfer hydrodeuteration represents another strategy for accessing molecules deuterated at the benzylic position. acs.org While often applied to alkynes, the principles can inform the development of catalysts for aldehyde reduction. These systems utilize deuterated silanes or alcohols as the deuterium source and offer high selectivity. acs.org

Catalytic SystemDeuterium SourceKey AdvantagesReported D-Incorporation (%)
N-Heterocyclic Carbenes (NHCs)D₂OMetal-free, mild conditions, broad substrate scope. nih.gov95-99 nih.gov
RuHCl(CO)(PPh₃)₃D₂ODirect deuteration of formyl C-H bond. lookchem.comUp to 84 (single iteration) lookchem.com
Pd/NC ElectrocatalysisD₂OHigh turnover frequency (TOF) of 211 h⁻¹. nih.govNot specified
Palladium on Carbon (Pd/C)D₂Effective for hydrogenation with D₂. researchgate.netNot specified

Integration with Continuous Flow Chemistry for Scalable Deuterated Compound Synthesis

To meet the growing demand for deuterated compounds, researchers are moving from traditional batch synthesis to continuous flow chemistry. azolifesciences.com This technology offers significant advantages, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and straightforward scalability. tn-sanso.co.jpalmacgroup.com

Continuous flow reactors are particularly well-suited for deuteration reactions. thalesnano.comthalesnano.com Systems like the H-Cube® and H-Genie® can generate high-purity deuterium gas on-demand from the electrolysis of D₂O, eliminating the need to handle and store compressed D₂ gas. thalesnano.comthalesnano.com These flow systems can be integrated with heated reactors containing heterogeneous catalysts to perform deuteration reactions at elevated temperatures and pressures, significantly accelerating reaction rates. thalesnano.comnih.gov For example, the deuteration of acetophenone (B1666503), a related ketone, achieved 100% conversion at 95°C and 95 bar pressure in a flow system. thalesnano.com

The scalability of flow chemistry is a key advantage. osti.gov Production can be increased by simply running the system for longer periods, by "numbering up" (running multiple reactors in parallel), or by "sizing up" the reactor dimensions. almacgroup.com This approach allows for the production of deuterated compounds from the gram to the kilogram scale. researchgate.net The development of autonomous continuous flow platforms, which integrate in-line analytical tools (e.g., NMR, IR, GC-MS) with machine learning algorithms, promises to further accelerate the synthesis and scale-up of deuterated materials like dideutero(phenyl)methanol. osti.gov

ParameterBatch SynthesisContinuous Flow Synthesis
ScalabilityLimited by vessel size, requires re-optimization. tn-sanso.co.jpEasily scaled by time, "numbering up," or "sizing up". almacgroup.com
SafetyHandling of hazardous reagents (e.g., D₂ gas cylinders), potential for thermal runaway. thalesnano.comOn-demand generation of reagents, small reaction volumes, superior temperature control. thalesnano.comnih.gov
EfficiencyLonger reaction times, inefficient heating/cooling. tn-sanso.co.jpRapid heat/mass transfer, reduced reaction times, process intensification. nih.gov
Process ControlDifficult to precisely control temperature and mixing. azolifesciences.comPrecise control over residence time, temperature, pressure, and stoichiometry. almacgroup.com

Applications in Advanced Materials Science Research (e.g., Organic Light-Emitting Diodes, Fluorophores)

The kinetic isotope effect, stemming from the stronger C-D bond compared to the C-H bond, is being harnessed to improve the performance and longevity of advanced organic materials. scielo.org.mx Deuteration of organic semiconductor compounds used in optoelectronic devices can lead to significantly enhanced stability and luminescence. google.com

In the context of Organic Light-Emitting Diodes (OLEDs), replacing C-H bonds with C-D bonds in the organic molecules can increase the lifetime of the device. isotope.com This is particularly critical for blue-light-emitting components, which tend to degrade the fastest due to the high energy of blue light. isotope.com The increased bond strength of C-D reduces non-radiative decay pathways and enhances the material's resistance to thermal and oxidative degradation, allowing OLED displays to run brighter and last longer. google.comisotope.com While research has often focused on deuterating the luminescent chromophores themselves, the principles extend to other components of the device, where enhanced stability is beneficial. zeochem.com The incorporation of deuterium can alter the vibrational modes of the molecules, which in turn affects the material's electronic properties. advancedsciencenews.com

The stabilizing effect of deuterium is also relevant to the development of advanced fluorophores. By strategically replacing hydrogen with deuterium at positions susceptible to photo-bleaching or chemical degradation, more robust and photostable fluorescent probes can be designed. This improved stability is advantageous for applications requiring long-term or high-intensity light exposure, such as in super-resolution microscopy and bio-imaging.

Advancement of Green Chemistry Principles in Deuteration Methodologies

Modern synthetic chemistry places a strong emphasis on sustainability and green principles. Research into deuteration methodologies is increasingly aligned with these goals, focusing on atom economy, waste reduction, and the use of environmentally benign reagents and energy sources. musechem.com

A key development in green deuteration is the widespread use of D₂O as the deuterium source. rsc.org D₂O is inexpensive, readily available, non-toxic, and safe to handle, making it a sustainable alternative to deuterated gases or complex metal deuterides. nih.govlookchem.com Catalytic methods that can efficiently use D₂O are therefore highly desirable.

Furthermore, visible-light-mediated deuteration is emerging as a powerful green chemistry tool. researchgate.netrsc.org These methods often operate at ambient temperature, are metal-free, and use light as a renewable energy source. rsc.org For example, a radical desulfurization-deuteration strategy using D₂O under visible light has been developed, offering broad substrate scope and high D-incorporation with excellent functional group compatibility. rsc.org By avoiding harsh reagents and high temperatures, photocatalysis aligns well with the principles of green chemistry.

The integration of deuteration reactions into continuous flow systems also contributes to greener synthesis. Flow chemistry can improve energy efficiency through better heat transfer, reduce solvent usage by enabling higher concentration reactions, and minimize waste by improving reaction yields and selectivity.

Q & A

Basic: What synthetic methodologies are recommended for preparing dideutero(phenyl)methanol with high isotopic purity?

Answer:
Dideutero(phenyl)methanol can be synthesized via catalytic deuteration of phenylmethanol precursors using deuterium gas (D₂) or deuterated reagents. Key steps include:

  • Deuterium incorporation : Use deuterated starting materials (e.g., C₆D₅CH₂CH₂OH, 98 atom% D) to ensure isotopic purity .
  • Catalytic reduction : Employ palladium or platinum catalysts under controlled hydrogen/deuterium exchange conditions.
  • Purification : Isolate the product using fractional distillation or preparative chromatography, validated by NMR (e.g., deuterated methanol-d₄ as a solvent for analysis) .

Basic: How can NMR spectroscopy be optimized to characterize deuterium labeling in dideutero(phenyl)methanol?

Answer:

  • Solvent selection : Use deuterated solvents like methanol-d₄ (99.8% D) to avoid signal interference .
  • ²H NMR : Direct detection of deuterium signals at 76 MHz, though low sensitivity may require long acquisition times.
  • ¹H NMR analysis : Observe splitting patterns due to deuterium coupling (e.g., JHD ~1–2 Hz) in adjacent protons.
  • Quantitative validation : Compare integration ratios of deuterated vs. non-deuterated protons to confirm isotopic purity .

Basic: What safety protocols are critical when handling dideutero(phenyl)methanol in laboratory settings?

Answer:

  • PPE : Wear gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks, especially during reactions with volatile intermediates.
  • Waste management : Segregate deuterated waste and dispose via certified hazardous waste services to avoid environmental contamination .
  • Emergency measures : Ensure access to eye-wash stations and emergency showers .

Advanced: How can enantioselective synthesis of dideutero(phenyl)methanol derivatives be optimized using biocatalysts?

Answer:

  • Biocatalytic reduction : Use microbial reductases (e.g., Leuconostoc pseudomesenteroides N13) to achieve high enantiomeric excess (ee) .
  • Parameter optimization : Apply multi-response nonlinear programming models to balance variables like pH, temperature, and substrate concentration .
  • Scale-up : Validate gram-scale production under anaerobic conditions to maintain enzyme activity and product yield .

Advanced: How do structural modifications (e.g., substituent position) affect the physicochemical properties of dideutero(phenyl)methanol derivatives?

Answer:

  • Systematic SAR studies :
    • Introduce substituents (e.g., methyl, methoxy) at the para or meta positions to evaluate steric/electronic effects .
    • Measure logP values and solubility in methanol/water mixtures (e.g., 4:1 v/v) to assess hydrophobicity .
    • Correlate structural changes with spectral shifts in UV-Vis or IR for functional group analysis .

Advanced: What experimental designs are recommended to assess the stability of dideutero(phenyl)methanol under varying storage conditions?

Answer:

  • Light sensitivity : Store samples in amber vials and compare degradation rates under UV vs. dark conditions using HPLC .
  • Thermal stability : Conduct accelerated stability studies at 40°C/75% RH for 6 months, monitoring via TLC or GC-MS .
  • Oxidative degradation : Expose the compound to air and analyze peroxide formation using iodometric titration .

Advanced: What analytical challenges arise when quantifying trace impurities in deuterated phenylmethanol derivatives?

Answer:

  • Deuterium-induced shifts : Adjust calibration curves for deuterium’s mass effect in GC-MS (e.g., m/z +2 for each D atom) .
  • Matrix interference : Use deuterated internal standards (e.g., 6,7-dideutero analogs) to normalize signal variability .
  • HPLC optimization : Employ phosphate buffer (pH 6.0)/acetonitrile mobile phases to resolve non-deuterated impurities .

Key Considerations for Methodological Rigor:

  • Experimental controls : Include non-deuterated analogs as benchmarks in all studies .
  • Reproducibility : Document isotopic purity (atom% D) and solvent grades (e.g., HPLC vs. technical grade) .
  • Ethical compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing research questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.